Calcium pyrophosphate

Übersicht

Beschreibung

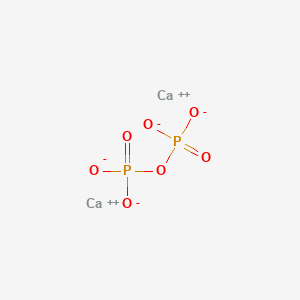

Calcium pyrophosphate (Ca₂P₂O₇) is an insoluble calcium salt containing the pyrophosphate anion. It exists in various hydrated forms, including dihydrate and tetrahydrate.

Synthetic Routes and Reaction Conditions:

Tetrahydrate Form: Prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) at controlled pH and temperature: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]

Dihydrate Form: Formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + 2 \text{HCl} ]

Anhydrous Form: Produced by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods:

Thermal Conversion: Brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) is thermally converted to this compound.

Types of Reactions:

Thermal Decomposition: this compound undergoes thermal decomposition to form various phases depending on the temperature: [ \text{Ca}_2\text{P}_2\text{O}_7 \rightarrow \text{Ca}_3(\text{PO}_4)_2 + \text{CaO} ]

Hydrolysis: In the presence of water, this compound can hydrolyze to form orthophosphates: [ \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{CaPO}_4 ]

Common Reagents and Conditions:

Reagents: Sodium pyrophosphate, calcium nitrate, pyrophosphoric acid, calcium chloride, dicalcium phosphate.

Conditions: Controlled pH, temperature, and aqueous solutions.

Major Products:

Thermal Decomposition: Tricalcium phosphate (Ca₃(PO₄)₂) and calcium oxide (CaO).

Hydrolysis: Calcium orthophosphate (CaPO₄).

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Calcium Pyrophosphate Deposition Disease (CPPD)

This compound deposition disease (CPPD) is a form of arthritis characterized by the accumulation of CPP crystals in joints and surrounding tissues. It can cause significant pain and inflammation, often mimicking gout or osteoarthritis. Recent studies have focused on understanding the pathogenesis of CPPD, revealing that it may be linked to metabolic disorders such as hyperparathyroidism and chronic kidney disease .

Case Study: Imaging Techniques in CPPD Diagnosis

A recent study highlighted the effectiveness of imaging techniques like dual-energy computed tomography (DECT) and ultrasound in diagnosing CPPD. The study found that DECT could identify calcifications in joints more accurately than conventional radiography, providing better insights into disease progression and treatment efficacy .

| Imaging Technique | Advantages | Limitations |

|---|---|---|

| DECT | High sensitivity for crystal detection | Higher cost and availability issues |

| Ultrasound | Non-invasive and real-time assessment | Operator-dependent accuracy |

1.2 Therapeutic Implications

Research indicates that managing CPPD involves addressing underlying metabolic issues and using anti-inflammatory medications to alleviate symptoms. Emerging therapies targeting the immune response to CPP crystals are also being explored .

Industrial Applications

2.1 Biomaterials

This compound has potential applications in the field of biomaterials, particularly in bone regeneration and dental applications. Its biocompatibility makes it suitable for use in scaffolds for tissue engineering.

Case Study: Use in Bone Regeneration

A study investigated the incorporation of this compound into composite materials for bone repair. Results showed enhanced osteoconductivity and mechanical properties compared to traditional materials like hydroxyapatite .

| Material Composition | Mechanical Strength | Biocompatibility |

|---|---|---|

| Hydroxyapatite | Moderate | High |

| This compound + Hydroxyapatite | High | Very High |

Research Applications

3.1 Crystal Growth Studies

This compound is frequently used in crystallography research to understand crystal growth mechanisms. Its ability to form stable crystals under varying conditions makes it an ideal candidate for studying nucleation processes.

Case Study: Nucleation Mechanisms

Recent research utilized this compound to study nucleation mechanisms under different pH levels, revealing insights into how environmental factors influence crystal growth rates .

| pH Level | Crystal Growth Rate |

|---|---|

| 6.0 | Moderate |

| 7.0 | High |

| 8.0 | Low |

Wirkmechanismus

Calcium pyrophosphate exerts its effects primarily through the formation and deposition of crystals in biological tissues. These crystals can induce inflammation and joint damage by interacting with cellular and extracellular components. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that ion imbalances and genetic predispositions play a role .

Vergleich Mit ähnlichen Verbindungen

Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.

Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.

Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.

Uniqueness:

Biologische Aktivität

Calcium pyrophosphate (CPP) is a compound that plays a significant role in various biological processes, particularly in the context of joint diseases such as this compound deposition disease (CPPD), commonly known as pseudogout. This article explores the biological activity of this compound, focusing on its inflammatory potential, mechanisms of action, and clinical implications.

Overview of this compound

This compound is formed when calcium ions combine with pyrophosphate ions. It can exist in several crystalline forms, including monoclinic and triclinic dihydrates, which exhibit different biological activities and inflammatory potentials. The deposition of CPP crystals in joints can lead to acute and chronic inflammatory responses, similar to those seen in gout.

Inflammatory Potential

Research has demonstrated that different crystalline phases of this compound exhibit varying levels of inflammatory activity:

- Monoclinic CPP Dihydrate (m-CPPD) : This form is the most inflammatory, inducing significant production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and IL-8. The activation of the NLRP3 inflammasome pathway is crucial for this response .

- Triclinic CPP Dihydrate (t-CPPD) : While also inflammatory, t-CPPD induces a lesser degree of cytokine production compared to m-CPPD .

- Amorphous CPP (a-CPP) : This phase does not exhibit significant inflammatory properties .

Table 1: Inflammatory Response of Different CPP Phases

| Crystal Phase | Cytokine Production | NLRP3 Inflammasome Activation | NF-κB Activation |

|---|---|---|---|

| m-CPPD | High | Yes | Yes |

| t-CPPD | Moderate | Yes | Moderate |

| a-CPP | None | No | No |

Mechanisms of Inflammation

The inflammatory response triggered by CPP crystals involves several key signaling pathways:

- NLRP3 Inflammasome : Activation leads to the maturation and secretion of IL-1β, a critical cytokine in inflammatory responses.

- Mitogen-Activated Protein Kinases (MAPKs) : Pathways including ERK1/2 and JNK are activated by m-CPPD crystals, contributing to IL-1β synthesis and secretion.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor is crucial for the expression of various pro-inflammatory cytokines. Inhibition of NF-κB significantly reduces cytokine production induced by CPP crystals .

Clinical Implications

This compound deposition disease presents clinically with symptoms similar to gout, including acute arthritis characterized by joint pain and swelling. A notable case study involved a patient who developed acute CPPD following bisphosphonate therapy for osteoporosis. This case highlighted the potential for certain medications to precipitate CPP crystal formation under specific conditions .

Case Study Summary

A 59-year-old woman developed acute polyarticular CPPD disease within 24 hours after receiving zoledronic acid. Synovial fluid analysis confirmed the presence of rhomboid-shaped positively birefringent crystals typical of CPPD. The patient's symptoms included severe pain and restricted range of motion, with elevated markers of systemic inflammation .

Patient Outcomes

A recent study comparing patient-reported outcomes among individuals with CPPD versus those with gout and osteoarthritis found that patients with CPPD reported pain levels comparable to those with gout but expressed greater unmet treatment needs . This underscores the necessity for improved management strategies tailored to this patient population.

Table 2: Patient-Reported Outcomes in CPPD vs Gout vs OA

| Condition | Pain VAS Score (Mean ± SD) | RAPID-3 Score (Mean ± SD) | WOMAC Stiffness Score |

|---|---|---|---|

| CPPD | 6.8 ± 1.9 | 8.1 ± 5.6 | Higher than mild OA |

| Gout | 6.7 ± 2.6 | 12.1 ± 6.2 | Lower than severe OA |

| Osteoarthritis | N/A | 6.8 ± 6.1 | Varies |

Eigenschaften

CAS-Nummer |

7790-76-3 |

|---|---|

Molekularformel |

CaH4O7P2 |

Molekulargewicht |

218.05 g/mol |

IUPAC-Name |

dicalcium;phosphonato phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI-Schlüssel |

HJROPEWVPUPTSE-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Kanonische SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca] |

Color/Form |

Polymorphous crystals or powder White powde |

Dichte |

3.09 |

melting_point |

1353 °C |

Key on ui other cas no. |

10086-45-0 7790-76-3 |

Physikalische Beschreibung |

DryPowder A fine, white, odourless powde |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

35405-51-7 |

Löslichkeit |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |

Synonyme |

Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?

A1: The molecular formula of this compound dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.

Q2: What spectroscopic techniques are used to identify this compound crystals?

A2: this compound dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.

Q3: How do this compound crystals appear under a microscope?

A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].

Q4: How do this compound crystals interact with joint tissues?

A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].

Q5: What are the potential downstream effects of CPPD crystal deposition in joints?

A5: CPPD crystal deposition can lead to a range of clinical presentations:

- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].

- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].

- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].

Q6: What is the stability of this compound in biological environments?

A6: this compound exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated this compound coatings demonstrated a surface reaction, converting this compound into β-tricalcium phosphate [].

Q7: Has this compound been explored for biomedical applications?

A7: Yes, this compound has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].

Q8: Does this compound exhibit catalytic activity?

A8: Yes, this compound demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric this compound with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].

Q9: How does the acidity of this compound affect its catalytic selectivity?

A9: The acidity of this compound plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].

A10: Have computational methods been applied to study this compound?

A10: While the provided abstracts don't explicitly mention computational studies on this compound itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.

Q10: What in vitro models are used to study CPPD crystal deposition disease?

A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.

Q11: Are there animal models available for studying CPPD?

A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of this compound in the context of titanium implant osseointegration [].

Q12: Have clinical trials been conducted on treatments for CPPD?

A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].

Q13: How are this compound levels measured in biological samples?

A15: While the provided abstracts don't detail specific methods for quantifying this compound levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.